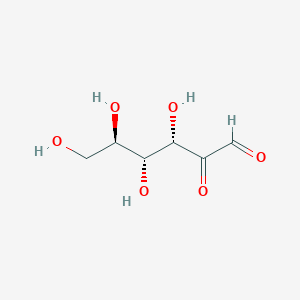
2-ケト-D-グルコース
概要
説明
. It is a key intermediate in various biochemical pathways and has significant importance in both biological and industrial contexts.
科学的研究の応用
D-Arabino-hexos-2-ulose has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of diabetes and oxidative stress.
作用機序
Target of Action
The primary target of 2-Keto-D-glucose is the enzyme hexokinase . Hexokinase plays a crucial role in the glycolysis pathway, where it catalyzes the first step, i.e., the phosphorylation of glucose to glucose-6-phosphate .
Mode of Action
2-Keto-D-glucose interacts with its target, hexokinase, by serving as a substrate . The compound’s interaction with hexokinase and the resulting changes are part of the enzymatic oxidation process .
Biochemical Pathways
2-Keto-D-glucose is a key intermediate in a secondary metabolic pathway leading to the antibiotic β-pyrone cortalcerone . This pathway begins with the enzymatic oxidation of D-glucose by pyanose 2 oxidase, resulting in 2-Keto-D-glucose . This compound then participates in further reactions, leading to the production of the antibiotic β-pyrone cortalcerone .
Result of Action
The molecular and cellular effects of 2-Keto-D-glucose’s action are primarily related to its role as an intermediate in the production of the antibiotic β-pyrone cortalcerone . This antibiotic offers protection to fungi against bacteria .
Action Environment
The action, efficacy, and stability of 2-Keto-D-glucose can be influenced by various environmental factors. For instance, the enzymatic activity of hexokinase, the primary target of 2-Keto-D-glucose, can be affected by factors such as temperature and pH .
生化学分析
Biochemical Properties
2-Keto-D-glucose is involved in several biochemical reactions. It is a substrate for hexokinase enzymes, which phosphorylate hexoses to form hexose phosphates . This compound also interacts with pyrroloquinoline quinone-dependent 2-keto-D-glucose dehydrogenase, which oxidizes 2-Keto-D-glucose to 2-keto-D-gluconic acid . Additionally, 2-Keto-D-glucose is a key intermediate in the secondary metabolic pathway leading to the antibiotic β-pyrone cortalcerone, which offers protection to fungi against bacteria .
Cellular Effects
2-Keto-D-glucose influences various cellular processes. It affects cell signaling pathways by acting as a reactive carbonyl species, which can modify proteins and nucleic acids. This modification can lead to changes in gene expression and cellular metabolism . The compound’s role in the Maillard reaction also implicates it in the formation of AGEs, which can impact cell function and contribute to aging and disease processes .
Molecular Mechanism
At the molecular level, 2-Keto-D-glucose exerts its effects through binding interactions with biomolecules. It can form Schiff bases with amino groups in proteins, leading to the formation of AGEs . This compound also acts as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it inhibits certain glycolytic enzymes, thereby affecting glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Keto-D-glucose change over time. The compound is relatively stable under controlled conditions, but it can degrade into other reactive carbonyl species . Long-term exposure to 2-Keto-D-glucose in in vitro or in vivo studies has shown that it can lead to the accumulation of AGEs, which can affect cellular function and viability .
Dosage Effects in Animal Models
The effects of 2-Keto-D-glucose vary with different dosages in animal models. At low doses, it can act as a signaling molecule, modulating cellular processes without causing significant toxicity . At high doses, 2-Keto-D-glucose can induce oxidative stress and cytotoxicity, leading to adverse effects on cellular function and overall health .
Metabolic Pathways
2-Keto-D-glucose is involved in several metabolic pathways. It is an intermediate in the conversion of D-glucose to D-fructose and plays a role in the Maillard reaction . The compound interacts with enzymes such as hexokinase and 2-keto-D-glucose dehydrogenase, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Keto-D-glucose is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity . The compound’s distribution is also affected by its reactivity, as it can form adducts with cellular macromolecules .
Subcellular Localization
2-Keto-D-glucose is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles. These modifications can affect the compound’s reactivity and interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
D-Arabino-hexos-2-ulose can be synthesized through the oxidation of D-glucose using specific oxidizing agents. One common method involves the use of bromine water or nitric acid under controlled conditions to achieve the desired oxidation . The reaction typically requires careful monitoring of temperature and pH to ensure the selective formation of D-Arabino-hexos-2-ulose.
Industrial Production Methods
In industrial settings, D-Arabino-hexos-2-ulose is often produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert glucose into D-Arabino-hexos-2-ulose through enzymatic pathways . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
D-Arabino-hexos-2-ulose undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form D-gluconic acid.
Reduction: Reduction of D-Arabino-hexos-2-ulose yields D-sorbitol.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Various alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: D-gluconic acid.
Reduction: D-sorbitol.
Substitution: Derivatives with substituted functional groups.
類似化合物との比較
Similar Compounds
D-Glucosone: Another name for D-Arabino-hexos-2-ulose.
D-Galactosone: A similar hexose with a different stereochemistry.
D-Xylosone: A five-carbon analog with similar reactivity.
Uniqueness
D-Arabino-hexos-2-ulose is unique due to its specific structure and reactivity, which make it a valuable intermediate in various biochemical and industrial processes. Its ability to undergo multiple types of chemical reactions and its role in metabolic pathways distinguish it from other similar compounds .
特性
IUPAC Name |
(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNMIDLYWOTSGK-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171773 | |
| Record name | 2-Ketoglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1854-25-7, 26345-59-5 | |
| Record name | D-Glucosone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1854-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | arabino-Hexos-2-ulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26345-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ketoglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucosone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026345595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ketoglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Arabino-hexos-2-ulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


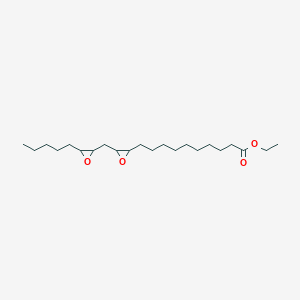


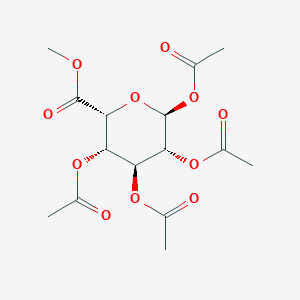
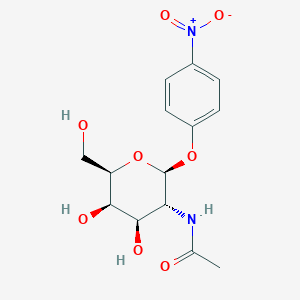

![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14113.png)
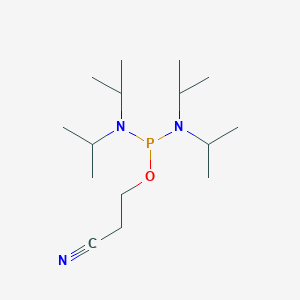
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14117.png)


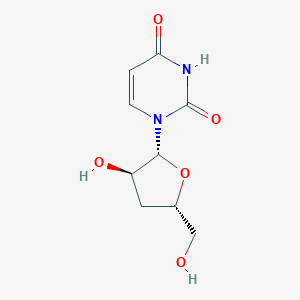
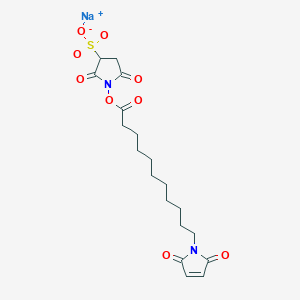
![N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate](/img/structure/B14138.png)
